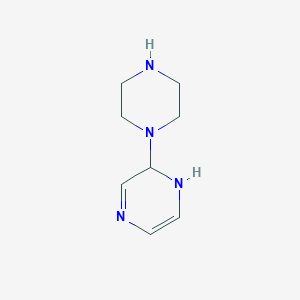
2-(Piperazin-1-yl)-1,2-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La (1,2-dihydropyrazine-2-yl)pipérazine est un composé hétérocyclique qui contient à la fois des cycles pipérazine et pyrazine. Ce composé présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de brique élémentaire dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (1,2-dihydropyrazine-2-yl)pipérazine implique généralement la cyclisation de dérivés de 1,2-diamines avec des sels de sulfonium. Une méthode courante consiste à faire réagir des 1,2-diamines protégées avec du triflate de 2-bromoéthyldiphénylsulfonium dans des conditions basiques . L'étape clé de cette synthèse est l'addition aza-Michael entre la diamine et le sel de sulfonium généré in situ .
Méthodes de production industrielle
La production industrielle de la (1,2-dihydropyrazine-2-yl)pipérazine peut impliquer des réactions de cyclisation à grande échelle utilisant des solvants et des catalyseurs optimisés pour assurer un rendement et une pureté élevés. L'utilisation de la synthèse en phase solide et des méthodes photocatalytiques peut également être employée pour améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La (1,2-dihydropyrazine-2-yl)pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers substituants sur les cycles pipérazine ou pyrazine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les halogénures peuvent être utilisés dans des conditions basiques ou acides pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .
Applications de la recherche scientifique
La (1,2-dihydropyrazine-2-yl)pipérazine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle sert de brique élémentaire polyvalente pour la synthèse de molécules organiques complexes.
Biologie : Ce composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands de récepteurs.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la (1,2-dihydropyrazine-2-yl)pipérazine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe la gyrase de l'ADN, une enzyme essentielle à la réplication de l'ADN chez les bactéries . Cette inhibition conduit à la perturbation de la division et de la croissance des cellules bactériennes, ce qui en fait un agent antimicrobien potentiel.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)-1,2-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)-1,2-dihydropyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
La (1,2-dihydropyrazine-2-yl)pipérazine peut être comparée à d'autres composés similaires, tels que :
2-(Pipérazin-1-yl)naphto[2,3-d]thiazole-4,9-dione : Ce composé présente également une activité antimicrobienne et inhibe la gyrase de l'ADN.
2-{[4-(2-méthoxyphényl)pipérazin-1-yl]alkyl}-1H-benzo[d]imidazoles : Ces composés sont connus pour leur affinité envers les récepteurs alpha1-adrénergiques et ont des applications thérapeutiques potentielles.
Urapidil : Un dérivé de la pipérazine utilisé comme agent antihypertenseur.
La particularité de la (1,2-dihydropyrazine-2-yl)pipérazine réside dans ses caractéristiques structurales spécifiques et dans sa vaste gamme d'applications dans divers domaines de la recherche et de l'industrie.
Propriétés
Numéro CAS |
869099-94-5 |
|---|---|
Formule moléculaire |
C8H14N4 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-piperazin-1-yl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7-9,11H,3-6H2 |
Clé InChI |
NJOGYIWOCPJSAU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2C=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



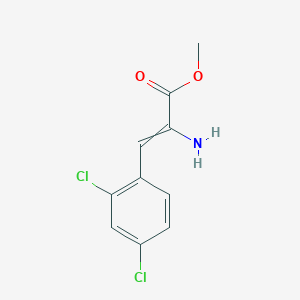


![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)
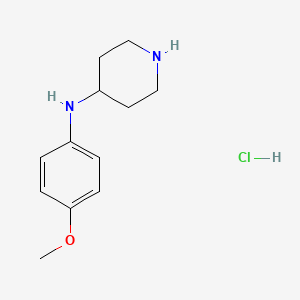

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)
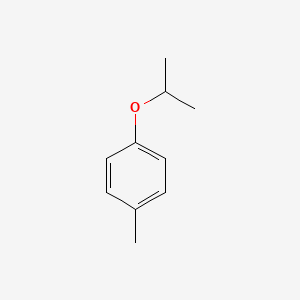

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
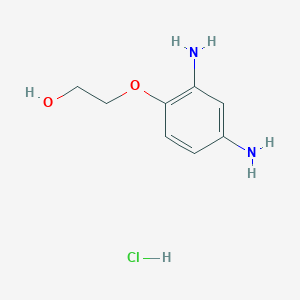
![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
